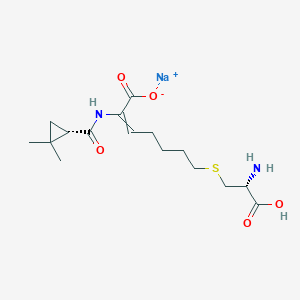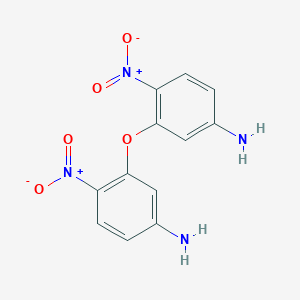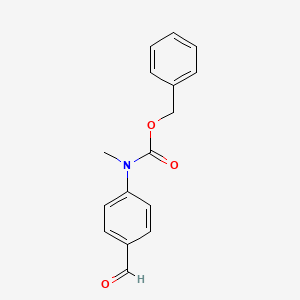![molecular formula C20H14N2O2 B12517803 4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione CAS No. 820236-91-7](/img/structure/B12517803.png)
4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core with a naphthalen-2-ylmethylidene and a phenyl group attached, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione typically involves the condensation of naphthalen-2-ylmethylidene with 1-phenylpyrazolidine-3,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for efficiency, cost-effectiveness, and safety. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties and reactivity.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylmethylidene oxides, while reduction could produce naphthalen-2-ylmethylidene alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for research in organic synthesis and reaction mechanisms.
Biology: Its potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, prompting research into its effects on various diseases and conditions.
Industry: Its chemical properties could be leveraged for industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((4-methylnaphthalen-1-yl)methylidene)-1,3-oxazol-5(4H)-one
Uniqueness
4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione stands out due to its unique combination of a naphthalen-2-ylmethylidene group and a pyrazolidine-3,5-dione core
Properties
CAS No. |
820236-91-7 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(naphthalen-2-ylmethylidene)-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-18(20(24)22(21-19)17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H,(H,21,23) |
InChI Key |
BLYIIYKRANBINI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=CC=CC=C4C=C3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]-](/img/structure/B12517720.png)
![1-(4-Pentylcyclohexyl)-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B12517722.png)
![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)

![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)


![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)

![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)

![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)

